Cas no 2172394-37-3 (2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid)

2-2-シクロプロピル-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-N-メチルプロパンアミド酢酸は、Fmoc保護基を有する特異的なアミノ酸誘導体であり、ペプチド合成において重要な中間体として機能します。その分子構造中のシクロプロピル基は立体障害を生じさせることで配向性を高め、Fmoc基は温和な条件下での脱保護を可能にします。また、メチルアミド部位は分子の溶解性を調整し、固相合成への適応性を向上させます。本化合物は高い純度と安定性を備えており、複雑なペプチド鎖の構築や修飾ペプチドの合成に有用です。特に医薬品開発分野での応用が期待される高機能なビルディングブロックです。

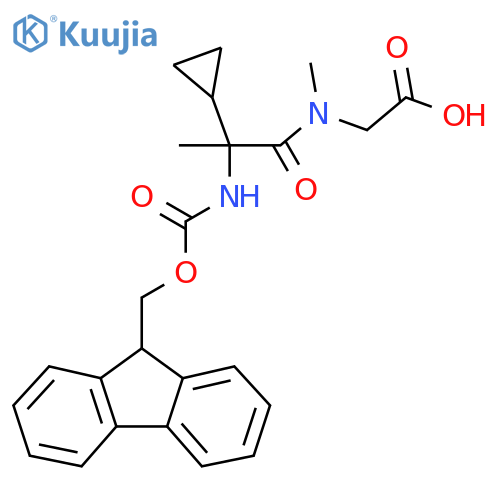

2172394-37-3 structure

商品名:2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid

- 2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid

- EN300-1502627

- 2172394-37-3

-

- インチ: 1S/C24H26N2O5/c1-24(15-11-12-15,22(29)26(2)13-21(27)28)25-23(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,30)(H,27,28)

- InChIKey: JAVYDZAFNUHQNP-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 422.18417193g/mol

- どういたいしつりょう: 422.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 686

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 95.9Ų

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502627-5000mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-10000mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-500mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-50mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-2500mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-100mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-1000mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1502627-1.0g |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1502627-250mg |

2-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]acetic acid |

2172394-37-3 | 250mg |

$3099.0 | 2023-09-27 |

2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2172394-37-3 (2-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidoacetic acid) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬